Cloruro de 1-cloroftalazina

Descripción general

Descripción

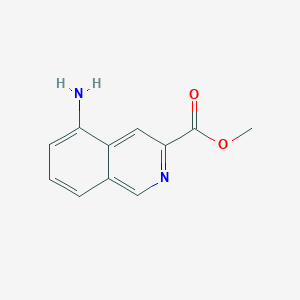

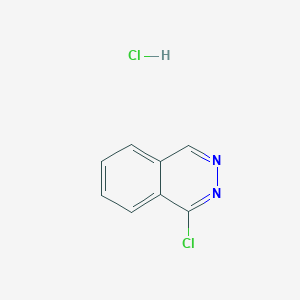

1-Chlorophthalazine hydrochloride is a chemical compound with the IUPAC name 1-chlorophthalazine hydrochloride . It has a molecular weight of 201.05 . The compound is typically stored at a temperature of 4°C .

Synthesis Analysis

The synthesis of 1-Chlorophthalazine hydrochloride involves the use of phosphorous oxychloride and powdered phthalazinone . The reaction mass appears as a suspension and is heated to about 60°C with stirring .Molecular Structure Analysis

The molecular formula of 1-Chlorophthalazine hydrochloride is C8H6Cl2N2 . The InChI code is 1S/C8H5ClN2.ClH/c9-8-7-4-2-1-3-6(7)5-10-11-8;/h1-5H;1H . The compound has a topological polar surface area of 25.8 Ų .Chemical Reactions Analysis

1-Chlorophthalazine hydrochloride is known to react with trichlorophosphate at 0 - 60°C . The reaction is followed by a reaction with hydrogen chloride in ethyl acetate at 0 - 5°C for 1.5 hours .Physical And Chemical Properties Analysis

1-Chlorophthalazine hydrochloride is a powder . It has a molecular weight of 201.05 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 .Aplicaciones Científicas De Investigación

Investigación en Neurociencia

Cloruro de 1-cloroftalazina: se ha identificado como un compuesto de interés en neurociencia, particularmente en el estudio de las migrañas y los trastornos neurológicos. Su función como vasodilatador y agonista del receptor de serotonina lo convierte en un tema valioso para la investigación de los síntomas angustiosos asociados con las migrañas .

Estudios Cardiovasculares

En la investigación cardiovascular, This compound se utiliza como intermedio en la síntesis de clorhidrato de hidralazina, un medicamento empleado para tratar la hipertensión. El papel del compuesto en la preparación de sales de hidralazina destaca su importancia en el desarrollo de tratamientos para enfermedades cardiovasculares .

Investigación en Tratamiento de Migrañas

El potencial del compuesto en la investigación del tratamiento de la migraña es significativo debido a sus propiedades farmacológicas. Los estudios se han centrado en su eficacia para prevenir las migrañas, haciendo hincapié en comprender su mecanismo de acción y la seguridad y eficacia comparativas con otros fármacos .

Farmacología

This compound: es un componente clave en la investigación farmacológica debido a su participación en la síntesis de varios fármacos. Sirve como precursor en la fabricación de sales de hidralazina, que se utilizan para tratar afecciones como la hipertensión arterial y la insuficiencia cardíaca .

Estudios de Receptores de Serotonina

Este compuesto también es instrumental en los estudios de receptores de serotonina. Sus propiedades permiten a los investigadores explorar los fundamentos moleculares de la activación y modulación de los receptores, lo cual es crucial para desarrollar tratamientos para trastornos como la depresión y la ansiedad .

Ensayos Clínicos

Si bien This compound en sí mismo puede no ser el tema directo de los ensayos clínicos, sus derivados se están explorando por su actividad antiproliferativa, particularmente en el contexto de la investigación del cáncer. Esto subraya la relevancia del compuesto en el desarrollo de nuevos agentes terapéuticos .

Safety and Hazards

The compound is associated with certain hazards. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mecanismo De Acción

Target of Action

1-Chlorophthalazine hydrochloride is a derivative of phthalazine, a class of compounds that have been shown to exhibit anti-proliferative activity It’s known that phthalazine derivatives have been studied for their potential as antitumor agents .

Mode of Action

It’s known that phthalazine derivatives can interact with their targets, leading to changes that result in anti-proliferative activity . This suggests that 1-Chlorophthalazine hydrochloride may also interact with its targets in a similar manner, leading to changes that inhibit cell proliferation.

Biochemical Pathways

Given the anti-proliferative activity of phthalazine derivatives, it’s plausible that this compound may affect pathways related to cell proliferation and growth .

Result of Action

1-Chlorophthalazine hydrochloride and other phthalazine derivatives have been shown to exhibit anti-proliferative activity . This suggests that the molecular and cellular effects of 1-Chlorophthalazine hydrochloride’s action may include the inhibition of cell proliferation.

Propiedades

IUPAC Name |

1-chlorophthalazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2.ClH/c9-8-7-4-2-1-3-6(7)5-10-11-8;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXKUBPEUUXLPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

300843-36-1 | |

| Record name | 1-chlorophthalazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methylbenzo[d]isoxazole-5-carbonitrile](/img/structure/B1648317.png)

![7-Nitro-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1648330.png)

![N,N-Bis((R)-1-phenylethyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1648345.png)

![sodium;[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate;hydrate](/img/structure/B1648349.png)